molecular formula C16H17NO6S2 B13783458 Ethyl 2-[bis(benzenesulfonyl)amino]acetate CAS No. 94500-78-4

Ethyl 2-[bis(benzenesulfonyl)amino]acetate

Cat. No.: B13783458
CAS No.: 94500-78-4
M. Wt: 383.4 g/mol
InChI Key: JPYKCMNCESLVOL-UHFFFAOYSA-N
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Description

Ethyl 2-[bis(benzenesulfonyl)amino]acetate is an organic compound with the molecular formula C16H17NO6S2 It is characterized by the presence of two benzenesulfonyl groups attached to an amino group, which is further connected to an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[bis(benzenesulfonyl)amino]acetate typically involves the reaction of ethyl glycinate hydrochloride with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[bis(benzenesulfonyl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[bis(benzenesulfonyl)amino]acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[bis(benzenesulfonyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl groups play a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual benzenesulfonyl groups, which enhance its binding affinity and specificity towards certain molecular targets. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

94500-78-4

Molecular Formula

C16H17NO6S2

Molecular Weight

383.4 g/mol

IUPAC Name

ethyl 2-[bis(benzenesulfonyl)amino]acetate

InChI

InChI=1S/C16H17NO6S2/c1-2-23-16(18)13-17(24(19,20)14-9-5-3-6-10-14)25(21,22)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3

InChI Key

JPYKCMNCESLVOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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